molecular formula C9H12N2O2 B2623713 methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 32286-98-9

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B2623713
CAS No.: 32286-98-9
M. Wt: 180.207
InChI Key: FCGHXNFPSZTBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various bioactive molecules

Biochemical Analysis

Biochemical Properties

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has shown potential in modulating the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of inflammatory mediators . Additionally, the compound can interact with transcription factors such as NF-κB, preventing their activation and translocation to the nucleus . This results in reduced gene expression of pro-inflammatory cytokines and enzymes. This compound also influences gene expression by modulating epigenetic markers, such as histone acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and a reduction in chronic inflammation . The compound’s efficacy may decrease over time due to potential degradation and metabolic inactivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its ester functional group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGHXNFPSZTBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32286-98-9
Record name methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.